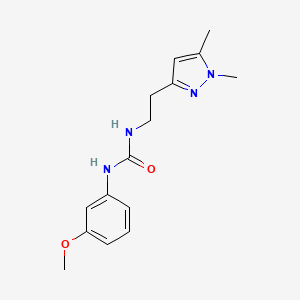
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, also known as BCI, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. BCI belongs to a class of compounds called imidazoles, which have been extensively studied for their biological activities. The unique structure of BCI makes it a promising candidate for drug development, as it has shown to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Ambidentate Properties and Synthesis
Studies on structurally similar imidazole derivatives have demonstrated significant interest in their ambidentate properties, which influence their reactivity and applications in synthesis. For instance, the direction of benzylation in asymmetric substituted imidazoles has been elucidated through NMR spectroscopy, showcasing the preference for N(1) atom alkylation in certain derivatives (Ivanova et al., 2005). This finding is pivotal for developing synthetic strategies for various imidazole-based compounds.
Crystal Structure and Molecular Conformation
The crystal structure and molecular conformation of imidazole derivatives, closely related to 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, have been extensively studied. These studies reveal the molecular arrangement, bonding interactions, and spatial orientation, which are crucial for understanding their chemical behavior and potential applications in materials science (Shraddha et al., 2020). Such insights facilitate the design of imidazole-based molecules with tailored properties for specific applications.
Hydrogen Bonding and Electrochromic Properties
Imidazole derivatives exhibit unique electrochromic properties influenced by hydrogen bonding, as demonstrated in conducting polymers incorporating imidazole units (Akpinar et al., 2012). This research area opens up potential applications in smart materials and electronic devices, where controlled optical and electrical properties are required.
Antimicrobial Activity
The synthesis of novel imidazoles with potent antimicrobial properties highlights the pharmaceutical applications of these compounds. Imidazole-based molecules have been designed to target specific microbial pathogens, offering a new avenue for developing antimicrobial agents (Narwal et al., 2012). This research is critical in addressing the global challenge of antimicrobial resistance.
Molecular Electronics and Sensing Applications
The study of imidazole derivatives extends to molecular electronics and sensing applications, where their unique electronic and structural properties are exploited. For instance, the synthesis and crystal structure analysis of specific imidazole compounds contribute to the development of materials for electronic applications (Sharma et al., 2019).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPBPNDRTVGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

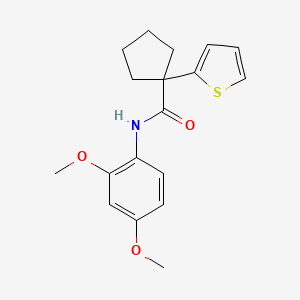
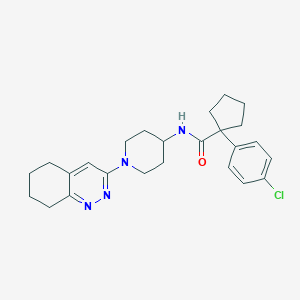
![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)
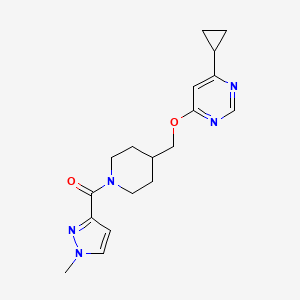
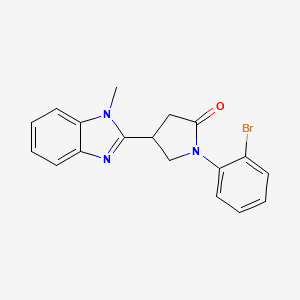
![2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2802074.png)
![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)
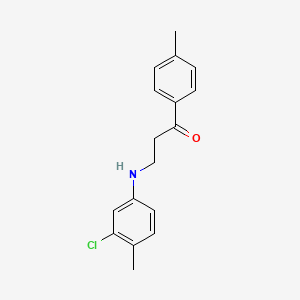
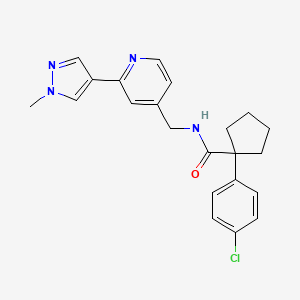
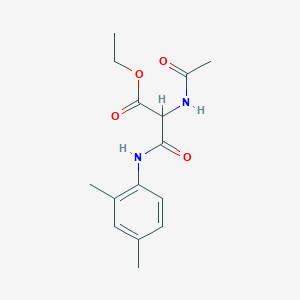
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)
![3-((2-chlorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2802083.png)

